

Quantification of Neutral Lipids: A Guide to Staining and Analysis

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Compound of Interest

Compound Name: Solvent Orange 60

Cat. No.: B3432604

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A Note on **Solvent Orange 60**: Preliminary research indicates that **Solvent Orange 60** (CAS No. 61969-47-9/6925-69-5) is primarily an industrial dye used for coloring plastics and polymers, including polystyrene and ABS resins.^{[1][2][3][4][5]} There is a lack of available scientific literature detailing its application for the specific quantification of neutral lipids in biological samples.

For researchers, scientists, and drug development professionals seeking to quantify neutral lipids, the established and widely used fluorescent dye is Nile Red (Nile Blue A oxazone). This document will provide detailed application notes and protocols for the use of Nile Red in this context.

Application Notes for Nile Red

Nile Red is a selective and intensely fluorescent stain for intracellular lipid droplets. Its fluorescence is highly dependent on the hydrophobicity of its environment, making it an excellent probe for neutral lipids within cells. In a lipid-rich environment, Nile Red exhibits strong fluorescence, while its fluorescence is minimal in aqueous media.

Principle of Detection:

The solvatochromic properties of Nile Red are key to its utility. The emission wavelength of the dye shifts depending on the polarity of the surrounding solvent. In the presence of neutral lipids, such as triglycerides and cholesteryl esters found in lipid droplets, Nile Red fluoresces

strongly in the yellow-gold to red spectrum. This allows for the specific detection and quantification of these storage lipids.

Key Considerations:

- **Specificity:** While highly specific for neutral lipids, Nile Red can also stain other cellular structures like membranes, though with a different emission spectrum. Optimal filter sets are crucial for isolating the signal from neutral lipids.
- **Live vs. Fixed Cells:** Nile Red is cell-permeable and can be used for both live and fixed cell imaging and analysis.
- **Instrumentation:** Quantification can be performed using various fluorescence-based instruments, including fluorescence microscopy, flow cytometry, and microplate readers.
- **Standardization:** For accurate quantification, it is essential to use a standard curve with a known concentration of a neutral lipid, such as triolein.

Experimental Protocols

Protocol 1: Staining of Neutral Lipids in Adherent Cells for Fluorescence Microscopy

This protocol details the staining of neutral lipids in adherent cells for qualitative and semi-quantitative analysis using fluorescence microscopy.

Materials:

- Nile Red stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- Formaldehyde (4% in PBS) for fixation (optional)
- Mounting medium with DAPI (optional, for nuclear counterstaining)
- Glass coverslips and microscope slides

Procedure:

- Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency or experimental endpoint.
- (Optional) Fixation:
 - Aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Add 4% formaldehyde in PBS and incubate for 20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Nile Red Staining:
 - Prepare a fresh working solution of Nile Red at a final concentration of 0.5 µg/mL in PBS. Protect from light.
 - Aspirate the PBS (from fixed cells) or culture medium (for live cells).
 - Add the Nile Red working solution to each well, ensuring the coverslips are fully submerged.
 - Incubate for 10-15 minutes at room temperature in the dark.
- Washing:
 - Aspirate the Nile Red solution.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium. If desired, use a mounting medium containing DAPI for nuclear visualization.

- Image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of 450-500 nm and an emission wavelength of >528 nm for yellow-gold fluorescence.

Protocol 2: Quantification of Neutral Lipids by Flow Cytometry

This protocol allows for the high-throughput quantification of neutral lipid content in a cell population.

Materials:

- Nile Red stock solution (1 mg/mL in DMSO)
- PBS
- Trypsin-EDTA
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells by trypsinization and centrifuge to obtain a cell pellet.
 - Wash the cells once with PBS and resuspend in PBS at a concentration of approximately 1×10^6 cells/mL.
- Nile Red Staining:
 - Add Nile Red stock solution to the cell suspension to a final concentration of 0.1 to 1.0 $\mu\text{g/mL}$. The optimal concentration should be determined empirically for the specific cell type.
 - Incubate for 5-15 minutes at 37°C in the dark.
- Flow Cytometry Analysis:

- Analyze the stained cells on a flow cytometer.
- Use an excitation laser of 488 nm.
- Collect fluorescence emission in the yellow-gold channel (e.g., 575/25 nm bandpass filter) for neutral lipid quantification.
- Gate on the cell population of interest based on forward and side scatter to exclude debris.
- Record the mean fluorescence intensity (MFI) of the population.

Protocol 3: Microplate-Based Fluorometric Quantification of Neutral Lipids

This protocol is suitable for quantifying neutral lipids in cell lysates or extracts in a 96-well plate format.

Materials:

- Nile Red stock solution (1 mg/mL in DMSO)
- PBS
- Cell lysis buffer (e.g., RIPA buffer)
- Black 96-well microplate
- Triolein standard
- Chloroform/Methanol (2:1) for lipid extraction (optional)

Procedure:

- Standard Curve Preparation:
 - Prepare a series of triolein standards in a suitable solvent (e.g., isopropanol) with concentrations ranging from 0 to 100 µg/mL.

- Add a fixed volume of each standard to the wells of the 96-well plate.
- Sample Preparation:
 - For cell lysates, wash cells with PBS and lyse using a suitable buffer.
 - For lipid extracts, perform a lipid extraction (e.g., using a modified Bligh-Dyer method).
 - Add a fixed volume of the cell lysate or redissolved lipid extract to the wells.
- Nile Red Staining:
 - Prepare a Nile Red working solution (e.g., 1 µg/mL in PBS).
 - Add the Nile Red working solution to all standard and sample wells.
 - Incubate for 10 minutes at room temperature, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence using a microplate reader with excitation at ~530 nm and emission at ~590 nm.
- Quantification:
 - Subtract the blank reading from all measurements.
 - Generate a standard curve by plotting the fluorescence intensity of the triolein standards against their concentrations.
 - Determine the concentration of neutral lipids in the samples by interpolating their fluorescence values on the standard curve.

Data Presentation

The following tables summarize typical quantitative data obtained using Nile Red for neutral lipid analysis.

Table 1: Excitation and Emission Wavelengths for Nile Red

Environment	Excitation (nm)	Emission (nm)	Observed Color
Neutral Lipids	450-500	>528	Yellow-Gold
Polar Lipids	515-560	>590	Red

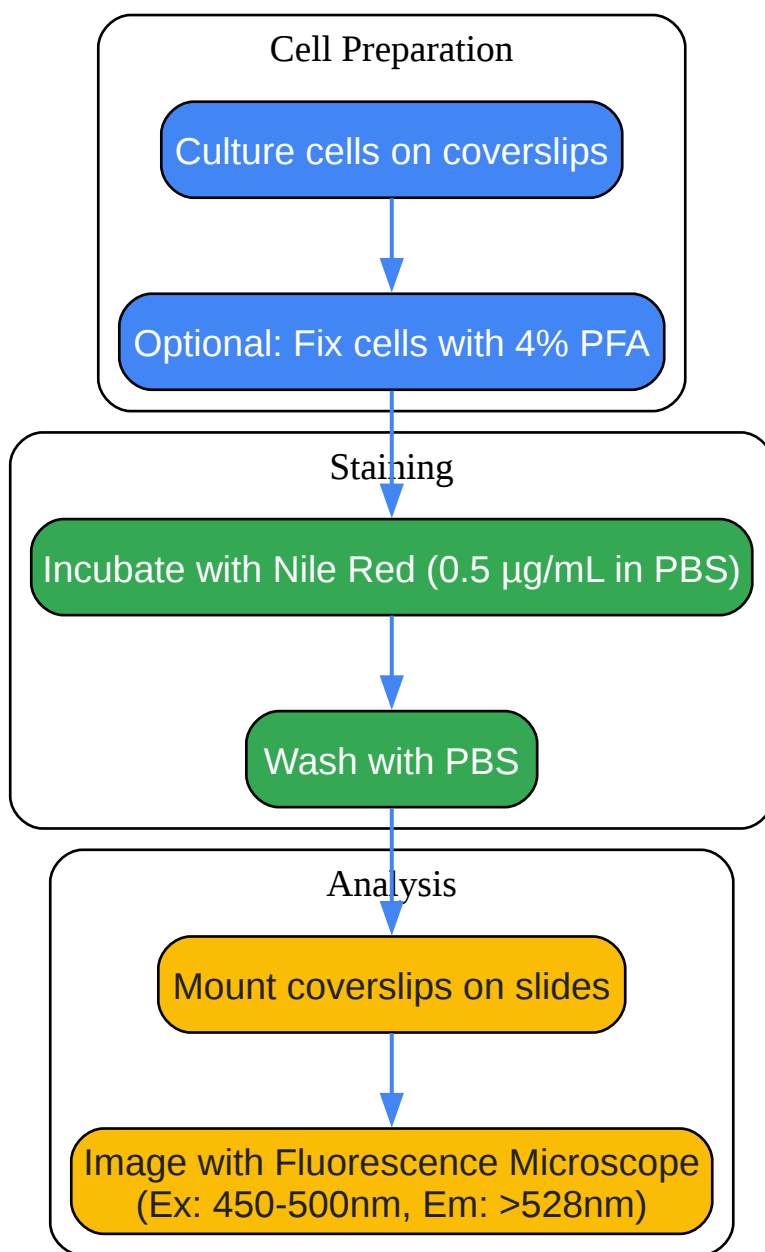
Data compiled from literature.

Table 2: Example Data for Microplate-Based Quantification

Triolein Standard (µg/mL)	Mean Fluorescence Intensity (RFU)
0	50
10	250
20	475
40	980
60	1520
80	2050
100	2500
Sample A	1250
Sample B	760

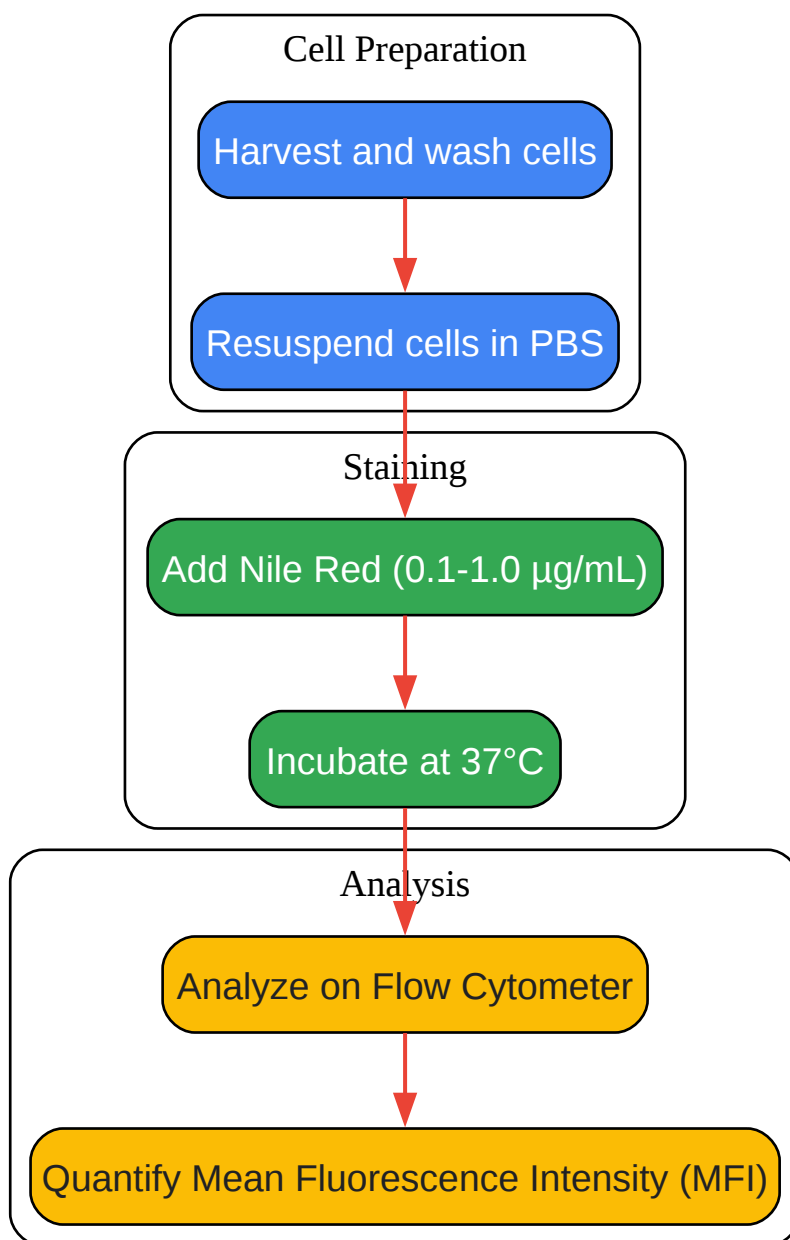
Hypothetical data for illustrative purposes.

Visualizations



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Workflow for Neutral Lipid Staining in Adherent Cells.



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Workflow for Neutral Lipid Quantification by Flow Cytometry.

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